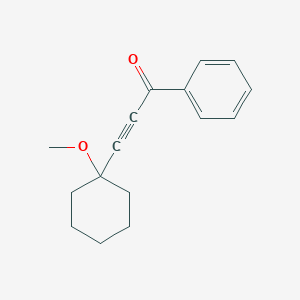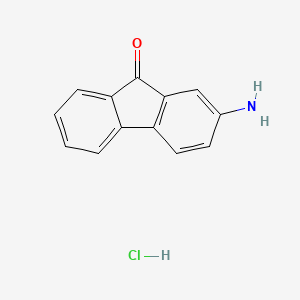
9H-Fluoren-9-one, 2-amino-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluoren-9-one, 2-amino-, hydrochloride: is a chemical compound with the molecular formula C13H9NO·HCl. It is a derivative of fluorenone, which is a bright fluorescent yellow solid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluoren-9-one, 2-amino-, hydrochloride typically involves the reaction of 9H-Fluoren-9-one with ammonia or an amine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9H-Fluoren-9-one, 2-amino-, hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenating agents and other electrophiles are often used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as fluorenone oxides.
Reduction: Reduced forms such as fluorenol.
Substitution: Various substituted fluorenones depending on the substituent introduced.
Scientific Research Applications
Chemistry: 9H-Fluoren-9-one, 2-amino-, hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study its effects on different biological systems. It may also be used as a fluorescent probe due to its bright yellow fluorescence.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. It may be used as an active pharmaceutical ingredient or as an intermediate in the synthesis of other pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the manufacture of materials with specific optical properties.
Mechanism of Action
The mechanism of action of 9H-Fluoren-9-one, 2-amino-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Fluorenone: A parent compound with similar structural features but lacking the amino group.
Fluorenol: A reduced form of fluorenone with a hydroxyl group.
2-Amino-9-fluorenone: A similar compound with an amino group but without the hydrochloride salt.
Uniqueness: 9H-Fluoren-9-one, 2-amino-, hydrochloride is unique due to its specific combination of functional groups and its hydrochloride form. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
84716-13-2 |
|---|---|
Molecular Formula |
C13H10ClNO |
Molecular Weight |
231.68 g/mol |
IUPAC Name |
2-aminofluoren-9-one;hydrochloride |
InChI |
InChI=1S/C13H9NO.ClH/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8;/h1-7H,14H2;1H |
InChI Key |
VVWFHUAYKTZVCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,5-Dimethylphenyl)methanesulfinyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14419445.png)
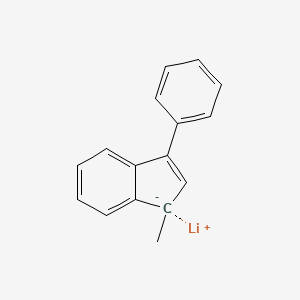
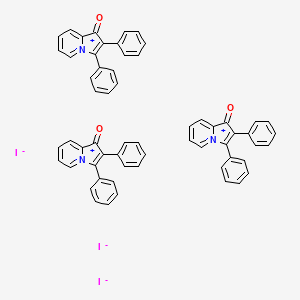
![N-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine](/img/structure/B14419463.png)
![5,7,8,9-tetrazatricyclo[5.3.0.02,5]deca-1,3,9-triene](/img/structure/B14419467.png)

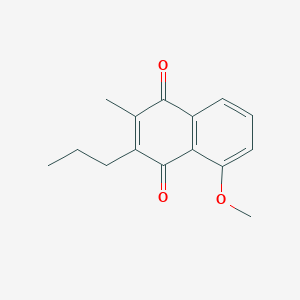
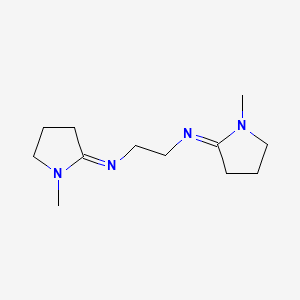
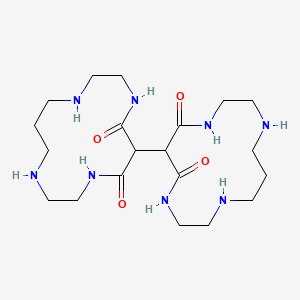

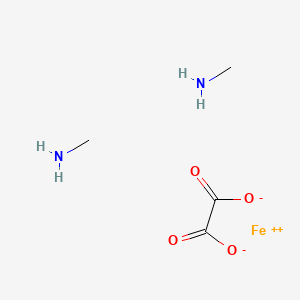

![2-[(2-Methylphenyl)sulfanyl]pyridine](/img/structure/B14419518.png)
